An In-depth Technical Guide to the Physicochemical Properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol
An In-depth Technical Guide to the Physicochemical Properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, [4-(Piperidin-4-yloxy)-phenyl]-methanol. In the dynamic landscape of drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] This document serves as an in-depth resource for researchers, offering both predicted data for this specific molecule and detailed, field-proven methodologies for the empirical determination of these critical parameters. While experimental data for [4-(Piperidin-4-yloxy)-phenyl]-methanol is not publicly available, this guide leverages advanced computational prediction tools and provides a robust framework for its laboratory characterization.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[3][4] Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are not merely abstract chemical descriptors; they are the fundamental determinants of a drug's behavior in a biological system.[5] A delicate balance is required: a drug must be sufficiently soluble to be formulated and absorbed, yet lipophilic enough to traverse cellular membranes and reach its target.[1] Its ionization state at physiological pH will dictate its interactions with biological macromolecules and its permeability across membranes.
This guide focuses on [4-(Piperidin-4-yloxy)-phenyl]-methanol, a molecule of interest due to its structural motifs commonly found in centrally active agents. The presence of a piperidine ring, a phenyl group, and a benzylic alcohol suggests a complex interplay of properties that warrant a thorough investigation.
Predicted Physicochemical Properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol
In the absence of experimental data, validated in silico models provide a reliable starting point for understanding the physicochemical landscape of a new chemical entity. The following properties for [4-(Piperidin-4-yloxy)-phenyl]-methanol have been predicted using the SwissADME web tool, a widely used and respected platform in the scientific community.[6]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₇NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 207.27 g/mol | Influences diffusion, bioavailability, and overall "drug-likeness". Generally, lower molecular weights are preferred for oral drugs. |
| logP (Octanol/Water Partition Coefficient) | 1.45 | A measure of lipophilicity. This value suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates. |
| Aqueous Solubility (logS) | -2.5 | Indicates moderate solubility in water. This is a crucial parameter for drug formulation and absorption. |
| pKa (Acidic) | 14.24 (Alcohol) | The hydroxyl group is a very weak acid. |
| pKa (Basic) | 9.89 (Piperidine) | The secondary amine on the piperidine ring is basic. Its ionization state will be highly dependent on the physiological pH. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | An indicator of a molecule's ability to permeate cell membranes. A TPSA below 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The hydroxyl and amine groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability. |
Note on the Piperidine Moiety: The predicted basic pKa of 9.89 for the secondary amine in the piperidine ring is a critical parameter. At physiological pH (approximately 7.4), a significant portion of these molecules will be protonated, carrying a positive charge. This will enhance aqueous solubility but may reduce passive diffusion across lipid membranes. This is in contrast to its N-methylated analogue, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, where the tertiary amine is expected to have a slightly higher pKa. The absence of the methyl group in the target compound also provides an additional hydrogen bond donor, which can influence its interaction with biological targets and its overall solubility profile.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While predictions are invaluable, empirical data is the gold standard in drug development. The following section details robust, step-by-step protocols for determining the key physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.[4] A sharp melting point is often indicative of high purity. DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of [4-(Piperidin-4-yloxy)-phenyl]-methanol into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7][8]
Experimental Protocol:
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Preparation of Saturated Solution: Add an excess amount of [4-(Piperidin-4-yloxy)-phenyl]-methanol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. While the shake-flask method can be used, RP-HPLC offers a faster and more efficient alternative for estimating logP. [9]The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Experimental Protocol:
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HPLC System: Use a C18 reverse-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.
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Sample Analysis: Inject a solution of [4-(Piperidin-4-yloxy)-phenyl]-methanol and record its retention time.
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logP Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve.
Caption: HPLC-based Method for logP Determination.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol and detailed experimental protocols for their determination. The in silico data suggests that this compound possesses a promising profile for further investigation, with a balanced lipophilicity and moderate aqueous solubility. The basicity of the piperidine nitrogen is a key feature that will significantly influence its behavior in biological systems.
For any drug development program, it is imperative to move beyond predictions and obtain robust experimental data. The methodologies outlined herein represent industry-standard practices that will yield high-quality, reliable data to inform critical decisions in lead optimization, formulation development, and preclinical studies. By understanding and optimizing the physicochemical properties of [4-(Piperidin-4-yloxy)-phenyl]-methanol, researchers can significantly enhance its potential as a successful therapeutic agent.
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- (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. ChemScene.
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